Introduction: The Significance of Z-Arg-OH.HCl in Synthetic Chemistry
Introduction: The Significance of Z-Arg-OH.HCl in Synthetic Chemistry
An In-depth Technical Guide to Z-Arg-OH.HCl: Chemical Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Nα-Cbz-L-arginine hydrochloride (Z-Arg-OH.HCl), a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, purification, and key applications, with a focus on the causality behind experimental choices and self-validating protocols.
Nα-Cbz-L-arginine hydrochloride, commonly abbreviated as Z-Arg-OH.HCl, is the hydrochloride salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection prevents unwanted side reactions at the α-amino group during peptide synthesis and other chemical modifications.[1] The introduction of the Cbz group by Max Bergmann and Leonidas Zervas in the 1930s was a revolutionary step in peptide chemistry, enabling controlled and sequential peptide bond formation.[1] The hydrochloride salt form enhances the compound's solubility in aqueous and acidic media, facilitating its use in various reaction conditions.[1]
Chemical Structure and Molecular Properties
The fundamental characteristics of Z-Arg-OH.HCl are summarized below, providing a cornerstone for its application in synthetic protocols.
Molecular Structure
The structure of Z-Arg-OH.HCl features a chiral center at the α-carbon of the L-arginine backbone. The α-amino group is protected by the benzyloxycarbonyl group, while the guanidino group on the side chain remains protonated in the hydrochloride salt form.
Diagram of the Chemical Structure of Z-Arg-OH.HCl
Caption: Chemical structure of Nα-Cbz-L-arginine hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Arg-OH.HCl is provided in the table below. These parameters are critical for designing experimental protocols, including reaction setup and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 56672-63-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁ClN₄O₄ | [1][2] |
| Molecular Weight | 344.79 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 154-161°C | [1] |
| Optical Rotation | -8.0° to -10.0° (c=1 in H₂O) | [1] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF, methanol). | [1][4] |
| Storage | Store long-term in a cool, dry place. | [1] |
Synthesis and Purification
The synthesis of Z-Arg-OH.HCl involves the selective protection of the α-amino group of L-arginine. While various methods exist, the most common approach utilizes benzyl chloroformate under alkaline conditions.
Synthesis of Z-Arg-OH.HCl: A Step-by-Step Protocol
This protocol details the synthesis of Z-Arg-OH.HCl from L-arginine. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
L-Arginine + Benzyl Chloroformate → Z-Arg-OH + HCl
Experimental Protocol:
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Dissolution: Dissolve L-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.
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Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Low temperature minimizes potential side reactions and degradation of the reagent.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid and the guanidino group, and precipitates the product as the hydrochloride salt.
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Isolation: The precipitated Z-Arg-OH.HCl is collected by filtration, washed with cold water, and dried under vacuum.
Diagram of the Synthesis Workflow
Caption: A streamlined workflow for the synthesis of Z-Arg-OH.HCl.
Purification by Recrystallization
For applications requiring high purity, Z-Arg-OH.HCl can be further purified by recrystallization. A common method involves a solvent-antisolvent system.
Experimental Protocol:
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Dissolution: Dissolve the crude Z-Arg-OH.HCl in a minimal amount of hot water or a polar organic solvent like ethanol.
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Crystallization: Slowly add a less polar solvent (antisolvent), such as isopropanol or acetone, until the solution becomes turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of Z-Arg-OH.HCl is essential. The following are the expected analytical characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals include aromatic protons from the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of arginine (a multiplet around 4.2 ppm), and the side-chain methylene protons (multiplets between 1.5-3.2 ppm). The guanidinium protons will likely appear as broad signals.
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¹³C NMR: Key signals are expected for the carbonyl carbon of the Cbz group (around 156 ppm), the aromatic carbons (127-136 ppm), the benzylic carbon (around 67 ppm), the α-carbon (around 55 ppm), and the side-chain carbons.
Infrared (IR) Spectroscopy
The IR spectrum of Z-Arg-OH.HCl will show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (amine and guanidinium) |
| ~3000-3100 | Aromatic C-H stretching |
| ~2800-3000 | Aliphatic C-H stretching |
| ~1715 | C=O stretching (carbamate) |
| ~1680 | C=O stretching (carboxylic acid) |
| ~1600 | N-H bending |
| ~1530 | C=N stretching (guanidinium) |
| ~1250 | C-O stretching (carbamate) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the mass of the free base (C₁₄H₂₀N₄O₄) plus a proton.
Applications in Research and Development
Z-Arg-OH.HCl is a versatile building block with numerous applications in scientific research and pharmaceutical development.
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Peptide Synthesis: Its primary role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[5] The Cbz group is stable to the basic conditions often used for peptide coupling.
-
Enzyme Studies: It serves as a substrate or inhibitor for enzymes that process arginine, such as nitric oxide synthases and arginases, aiding in the study of their kinetics and mechanisms.
-
Drug Development: Z-Arg-OH.HCl is a precursor in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step to liberate the free amine. The most common and mildest method is catalytic hydrogenolysis.
Catalytic Hydrogenolysis Protocol
Reaction Scheme:
Z-Arg-OH.HCl + H₂ (in the presence of Pd/C) → L-Arginine.HCl + Toluene + CO₂
Experimental Protocol:
-
Setup: Dissolve Z-Arg-OH.HCl (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the deprotected product.
Diagram of the Cbz Deprotection Mechanism
Caption: Mechanism of Cbz group removal via catalytic hydrogenolysis.
Safety and Handling
Z-Arg-OH.HCl is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
Conclusion
Z-Arg-OH.HCl remains an indispensable tool in the arsenal of synthetic chemists. Its well-defined chemical properties, straightforward synthesis, and the robust nature of the Cbz protecting group, coupled with its mild deprotection conditions, ensure its continued relevance in the synthesis of peptides and other complex organic molecules. This guide provides the foundational knowledge for its effective and safe utilization in a research and development setting.
References
-
Aapptec Peptides. (n.d.). Z-Arg-OH HCl [56672-63-0]. Retrieved from [Link]
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Organic Syntheses. (n.d.). ARGININE HYDROCHLORIDE. Retrieved from [Link]
